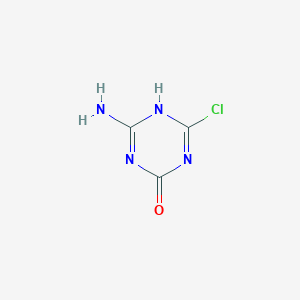
2-amino-6-chloro-1H-1,3,5-triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Corning® 100 mm TC-treated Culture Dish (Product Number 430167) is a specialized laboratory dish designed for cell culture applications. It is manufactured from optically-clear virgin polystyrene and treated to enhance cell attachment. This product is widely used in biological and medical research for growing and maintaining cell cultures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Corning® 100 mm TC-treated Culture Dish is produced using high-quality virgin polystyrene. The manufacturing process involves:
Injection Molding: Virgin polystyrene is melted and injected into molds to form the culture dishes.
Surface Treatment: The dishes undergo a tissue culture treatment to enhance cell attachment. This treatment typically involves exposing the surface to a plasma or chemical treatment that modifies the surface properties to promote cell adhesion.
Sterilization: The dishes are sterilized using gamma irradiation to ensure they are free from contaminants and pyrogens.
Industrial Production Methods
The production of these culture dishes is carried out in facilities that adhere to strict quality control standards. The process includes:
Quality Control: Each batch of culture dishes is tested for sterility, nonpyrogenicity, and optimal cell attachment properties.
Packaging: The dishes are packaged in environmentally friendly materials and are supplied with vents to provide consistent gas exchange.
Analyse Des Réactions Chimiques
As the Corning® 100 mm TC-treated Culture Dish is a laboratory product rather than a chemical compound, it does not undergo chemical reactions in the traditional sense. it is designed to support various biological reactions, including:
Cell Adhesion: The treated surface promotes the attachment and growth of cells.
Gas Exchange: The vents in the dish allow for consistent gas exchange, which is crucial for maintaining cell cultures.
Applications De Recherche Scientifique
The Corning® 100 mm TC-treated Culture Dish is used in a wide range of scientific research applications, including:
Cell Biology: For growing and maintaining various cell lines.
Medical Research: For studying cellular responses to drugs, toxins, and other treatments.
Biotechnology: For producing recombinant proteins and other biotechnological products.
Pharmaceutical Research: For screening potential drug candidates and studying their effects on cells.
Mécanisme D'action
The primary function of the Corning® 100 mm TC-treated Culture Dish is to provide an optimal environment for cell culture. The tissue culture treatment modifies the surface properties of the polystyrene, enhancing cell attachment and growth. The sterile and nonpyrogenic nature of the dish ensures that cells can grow without contamination or adverse reactions.
Comparaison Avec Des Composés Similaires
Similar products to the Corning® 100 mm TC-treated Culture Dish include:
Standard Petri Dishes: These are not treated for cell culture and may not support optimal cell attachment.
Other TC-treated Dishes: Various manufacturers produce TC-treated dishes with similar properties, but the quality and consistency may vary.
The Corning® 100 mm TC-treated Culture Dish is unique in its combination of high-quality materials, optimal surface treatment, and strict quality control, making it a reliable choice for cell culture applications.
Propriétés
IUPAC Name |
2-amino-6-chloro-1H-1,3,5-triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCVXTFBVDVFGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N=C(N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)N=C(N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
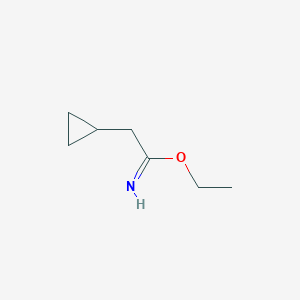
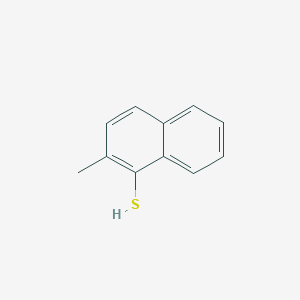
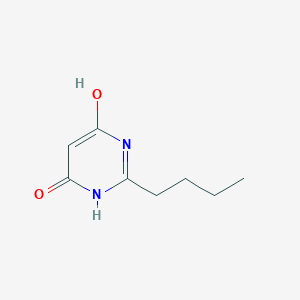
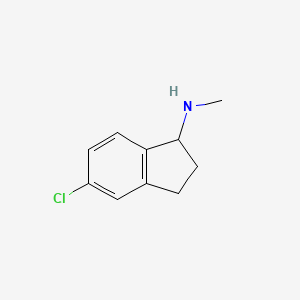
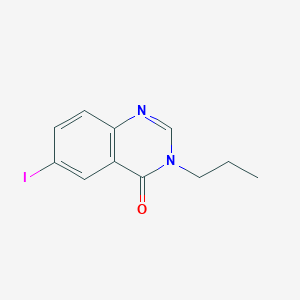

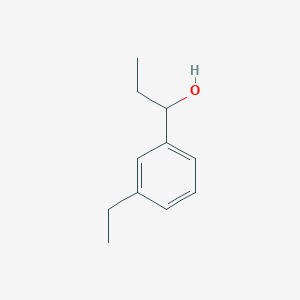

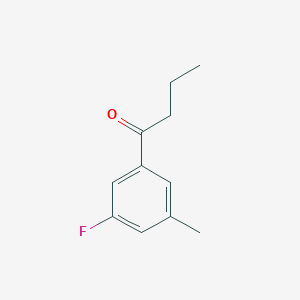
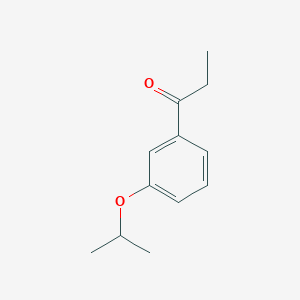
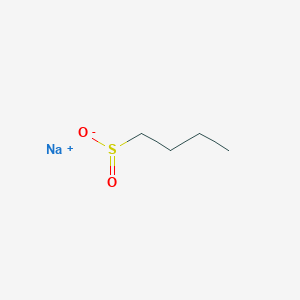
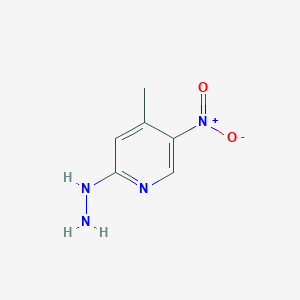
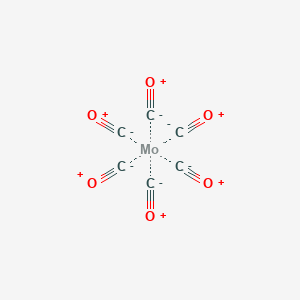
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B7942699.png)
